molecular formula C9H11ClN2O2S B2430336 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione CAS No. 927995-93-5

2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione

Cat. No. B2430336
CAS RN: 927995-93-5
M. Wt: 246.71
InChI Key: OTNHGXJKIQCVEM-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-amino-4-chlorophenyl compounds . These compounds generally contain an amino group (-NH2) and a chlorine atom (Cl) attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with ammonia or other amines . For example, 4-chloroaniline can be synthesized by reacting 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring with an amino group and a chlorine atom attached . The exact structure of “2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione” would depend on the positions of these groups and the presence of the thiazolidine-1,1-dione group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

Similar compounds, such as (2-Amino-4-chlorophenyl)(phenyl)methanone, are typically solid at room temperature . They may also have specific storage requirements to maintain stability .

Scientific Research Applications

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involves a multi-step process starting from 4-chlorobenzoic acid. Among the synthesized derivatives, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it relevant for agricultural applications, particularly in protecting crops from viral infections.

Electrochemical Studies

The electrochemical behavior of 4-chloroaniline (a model compound related to our target molecule) was investigated in a water/acetonitrile mixture. The one-electron oxidation of 4-chloroaniline leads to the formation of an unstable intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium . Understanding such electrochemical properties can guide its use in sensors, catalysts, or other electroactive applications.

Safety And Hazards

Safety data sheets for similar compounds indicate that they may pose certain hazards. For example, they may be harmful if swallowed, cause skin irritation, or cause serious eye irritation . Proper protective measures should be taken when handling these compounds .

properties

IUPAC Name

2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNHGXJKIQCVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione

CAS RN

927995-93-5
Record name 2-(3-amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione
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